(4-Bromo-2-formylphenoxy)acetonitrile
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Overview
Description
(4-Bromo-2-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is characterized by the presence of a bromo group, a formyl group, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-formylphenoxy)acetonitrile typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-formylphenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride in a solvent like ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Reduction: Formation of (4-bromo-2-hydroxyphenoxy)acetonitrile.
Oxidation: Formation of (4-bromo-2-carboxyphenoxy)acetonitrile.
Scientific Research Applications
(4-Bromo-2-formylphenoxy)acetonitrile is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-formylphenoxy)acetonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the formyl group is reduced to an alcohol, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: Similar structure but lacks the formyl group.
2-Formylphenoxyacetonitrile: Similar structure but lacks the bromo group.
Uniqueness
(4-Bromo-2-formylphenoxy)acetonitrile is unique due to the presence of both the bromo and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKCKCYUDVRANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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